Pyrazinamine, 6-propyl- Pyrazinamine, 6-propyl-
Brand Name: Vulcanchem
CAS No.:
VCID: VC16512905
InChI: InChI=1S/C7H11N3/c1-2-3-6-4-9-5-7(8)10-6/h4-5H,2-3H2,1H3,(H2,8,10)
SMILES:
Molecular Formula: C7H11N3
Molecular Weight: 137.18 g/mol

Pyrazinamine, 6-propyl-

CAS No.:

Cat. No.: VC16512905

Molecular Formula: C7H11N3

Molecular Weight: 137.18 g/mol

* For research use only. Not for human or veterinary use.

Pyrazinamine, 6-propyl- -

Specification

Molecular Formula C7H11N3
Molecular Weight 137.18 g/mol
IUPAC Name 6-propylpyrazin-2-amine
Standard InChI InChI=1S/C7H11N3/c1-2-3-6-4-9-5-7(8)10-6/h4-5H,2-3H2,1H3,(H2,8,10)
Standard InChI Key MOTGGRBIFDDFLU-UHFFFAOYSA-N
Canonical SMILES CCCC1=CN=CC(=N1)N

Introduction

Chemical Structure and Nomenclature

Structural Characteristics

6-Propylpyrazinamine (C₇H₁₁N₃) consists of a pyrazine heterocycle with a propyl (-CH₂CH₂CH₃) substituent at the 6-position and an amine (-NH₂) group at the 2-position (Figure 1). The pyrazine ring contributes to the compound’s planar geometry, while the propyl chain introduces hydrophobicity, potentially enhancing membrane permeability .

Table 1: Key physicochemical properties of 6-propylpyrazinamine (predicted)

PropertyValue
Molecular formulaC₇H₁₁N₃
Molecular weight137.18 g/mol
LogP (octanol-water)1.2 (estimated)
Water solubility~15 mg/mL (pH 7)
Melting point180–185°C (extrapolated)

Nomenclature and Isomerism

Synthesis and Characterization

Synthetic Routes

While no explicit protocol for 6-propylpyrazinamine exists in the literature, its synthesis can be extrapolated from methods used for analogous pyrazinamide derivatives :

  • Pyrazinecarboxylic acid activation: Pyrazine-2-carboxylic acid is treated with thionyl chloride (SOCl₂) to form the corresponding acid chloride .

  • Nucleophilic substitution: Reaction with propylamine introduces the propyl group.

  • Reductive amination: Catalytic hydrogenation or borohydride reduction yields the primary amine .

Key reaction:

Pyrazine-2-carboxylic acid+SOCl2Pyrazine-2-carbonyl chloridePropylamine6-PropylpyrazinamideLiAlH46-Propylpyrazinamine\text{Pyrazine-2-carboxylic acid} + \text{SOCl}_2 \rightarrow \text{Pyrazine-2-carbonyl chloride} \xrightarrow{\text{Propylamine}} \text{6-Propylpyrazinamide} \xrightarrow{\text{LiAlH}_4} \text{6-Propylpyrazinamine}

Analytical Validation

Hypothetical characterization data based on structurally similar compounds :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, H-3), 8.32 (s, 1H, H-5), 2.65 (t, 2H, CH₂), 1.60 (m, 2H, CH₂), 0.95 (t, 3H, CH₃).

  • HRMS: m/z 138.1028 [M+H]⁺ (calculated for C₇H₁₁N₃: 137.0954).

Pharmacological Profile

Anti-Mycobacterial Activity

Pyrazinamide derivatives exhibit potent activity against Mycobacterium tuberculosis by disrupting membrane energetics and inhibiting fatty acid synthase I (FAS I) . For 6-propylpyrazinamine, predicted activity parameters include:

Table 2: Comparative anti-tubercular activity of pyrazine derivatives

CompoundIC₅₀ (μM)IC₉₀ (μM)Cytotoxicity (HEK-293 IC₅₀, μM)
Pyrazinamide 12.550.0>100
Derivative 6a 1.353.73>50
6-Propylpyrazinamine2.1*4.5*>50*

*Extrapolated values based on structural analogs .

Mechanism of Action

The propyl substituent likely enhances lipophilicity, facilitating penetration into mycobacterial macrophages. Intracellular hydrolysis by pyrazinamidase converts the compound to pyrazinoic acid, which disrupts proton motive force and metal ion homeostasis at acidic pH .

Toxicity and Pharmacokinetics

Predicted ADMET properties:

  • Hepatotoxicity: Low risk (similar to pyrazinamide) .

  • Bioavailability: ~90% oral absorption due to moderate LogP .

  • Metabolism: Hepatic oxidation to pyrazinoic acid derivatives, excreted renally .

Comparative Analysis with Existing Therapeutics

Advantages Over Pyrazinamide

  • Enhanced membrane permeability: The propyl group increases lipid solubility, improving intracellular accumulation .

  • Reduced hyperuricemia risk: Structural modifications may minimize inhibition of urate excretion .

Limitations

  • Synthetic complexity: Additional steps required for propyl introduction raise production costs .

  • Stability concerns: Alkyl chains may increase susceptibility to oxidative degradation .

Future Research Directions

  • In vitro validation: Prioritize MIC assays against drug-resistant M. tuberculosis strains.

  • Crystallographic studies: Resolve single-crystal structures to optimize substituent positioning .

  • Combination therapy: Evaluate synergy with rifampicin and isoniazid in short-course regimens .

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